2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide
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Overview
Description
. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological and pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Ethylenation: : The pyrazole ring is then ethoxylated to introduce the ethoxy group.
Amide Formation: : Finally, the amide bond is formed by reacting the ethoxylated pyrazole with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions, such as using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale batch reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the ethoxyethyl chain.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Amines, alcohols, or other reduced derivatives.
Substitution: : Substituted pyrazoles, ethers, or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties, making it useful in biological studies.
Industry: : It can be used in the production of materials, coatings, or other industrial applications where its chemical properties are advantageous.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2,2-Dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine: : This compound differs by the presence of an amine group instead of an amide group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: : This compound features a pyridine ring instead of an ethoxyethyl chain.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)11(16)13-6-9-17-10-8-15-7-4-5-14-15/h4-5,7H,6,8-10H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZKPYRYOXJYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOCCN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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